Iron stearate

CAS No.: 2980-59-8

Cat. No.: VC3729910

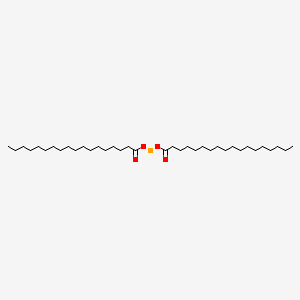

Molecular Formula: C36H70FeO4

Molecular Weight: 622.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2980-59-8 |

|---|---|

| Molecular Formula | C36H70FeO4 |

| Molecular Weight | 622.8 g/mol |

| IUPAC Name | iron(2+);octadecanoate |

| Standard InChI | InChI=1S/2C18H36O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 |

| Standard InChI Key | FRVCGRDGKAINSV-UHFFFAOYSA-L |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+2] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+2] |

Introduction

Chemical Structure and Properties

Chemical Formula and Composition

Iron(III) stearate (ferric stearate) has the chemical formula Fe(C₁₇H₃₅COO)₃, representing a salt formed between iron(III) ions and three stearate anions . Different forms of iron stearate exist depending on the oxidation state of iron and the number of stearate chains attached, with the most common being iron(II) stearate (FeSt₂) and iron(III) stearate (FeSt₃) .

Physical Properties

Iron(III) stearate appears as an orange-red to brown powder with distinctive physical and chemical characteristics . Table 1 summarizes the key physical properties of iron stearate:

| Property | Characteristic |

|---|---|

| Appearance | Orange-red or brown powder |

| Solubility | Insoluble in water; soluble in hot ethanol, toluene, chloroform, acetone, benzene, turpentine |

| Stability | Highly stable against aging and hydration |

| Hygroscopicity | Hygroscopic (readily absorbs moisture from the air) |

| Structure | Lamellar arrangements with iron polynuclear complexes separated by stearate chains |

Structural Features

One of the most significant aspects of iron stearate compounds is their hierarchical structure. Both iron(II) stearate and iron(III) stearate consist of lamellar structures where planes of iron polynuclear complexes (polycations) are separated by stearate chains arranged in all-trans conformation . This structural arrangement plays a crucial role in their thermal decomposition behavior and subsequent nanoparticle formation mechanisms.

Synthesis Methods

Several methods exist for synthesizing iron stearate, each with its advantages and limitations. The synthesis approach significantly impacts the purity, yield, and structural characteristics of the resulting product.

Saponification-Metathesis Method

-

Requires large amounts of lye, generating significant salt waste

-

Iron stearate tends to float on the liquid surface during reaction, affecting reaction progress

Direct Reaction Methods

More direct synthesis approaches include:

-

Reacting stearic acid with iron oxide

-

Treating stearic acid with iron chloride in the presence of catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane)

Improved Synthesis Methods

Recent research has developed improved synthesis methods addressing the limitations of traditional approaches:

Rapid Synthesis Method

A method for quickly synthesizing iron stearate involves:

-

Mixing stearic acid and ferric oxide in a mass ratio of 50:30:20

-

Adding approximately 10% of ethylene bis stearamide and paraffin hydrocarbon as catalysts (in a 1:9 ratio)

This improved method offers several advantages:

-

Higher purity product

-

Lower energy consumption

-

Simplified process with reduced waste generation

-

Improved yield

Molecular Structure and Composition

Detailed research has revealed significant differences in the molecular structure and composition of different iron stearate variants.

Iron(II) Stearate (FeSt₂)

Analysis of iron(II) stearate indicates it is primarily composed of the complex [Fe₃-(μ₃-O)St₆·xH₂O]Cl, with minimal or no free stearate present . This structure features:

-

Trinuclear iron complexes

-

Oxygen bridges (μ₃-O) between iron centers

-

Six stearate ligands coordinating to the iron centers

-

Variable water molecules incorporated in the structure

-

Chloride counter-ions

Iron(III) Stearate (FeSt₃)

Iron(III) stearate exhibits a more complex composition, consisting primarily of a mixture of:

The formation of larger polynuclear complexes in FeSt₃ has been attributed to the higher hydrolysis and condensation rates within the iron(III) chloride precursor solution compared to the iron(II) chloride solution used for FeSt₂ synthesis .

Structural Comparison

Table 2 compares the structural characteristics of iron(II) stearate and iron(III) stearate:

Applications

Iron stearate has found diverse applications across multiple fields, leveraging its unique properties and structural characteristics.

Nanoparticle Synthesis

The most prominent application of iron stearate is as a precursor for synthesizing iron oxide nanoparticles through thermal decomposition processes. The molecular and three-dimensional structural nature of iron stearate directly influences:

-

Shape of the resulting nanoparticles

-

Size distribution

-

Compositional purity

-

Crystallinity

The controlled thermal decomposition of iron stearate offers a reliable route to produce high-quality nanoparticles with tunable characteristics for various applications, including magnetic data storage, medical imaging, and drug delivery.

Catalysis

Iron(III) stearate serves as an effective catalyst in various organic synthesis reactions. Its metal-ligand structure provides catalytic sites while maintaining solubility in organic solvents, making it valuable for homogeneous catalysis applications .

Other Applications

Additional applications of iron stearate include:

-

Plastic photosensitizer for light-sensitive polymer applications

-

Additive in materials requiring enhanced stability against aging and hydration

Research Findings

Recent research has provided significant insights into iron stearate's structure and behavior, particularly regarding its role in nanoparticle formation.

Nucleation Mechanism

Studies suggest a nucleation mechanism for nanoparticle formation based on the condensation of polycation radicals. This process involves:

-

Catalytic departure of two stearate chains from an iron polycation-based molecule

-

Generation of polycation radicals

-

Condensation of these radicals to form nucleation centers

This mechanism helps explain the relationship between the precursor structure and the resulting nanoparticle characteristics.

Structural Influence on Nanoparticle Properties

Research has established clear correlations between the structure of iron stearate precursors and the properties of resulting nanoparticles:

-

Larger polynuclear complexes in FeSt₃ tend to yield nanoparticles with different morphologies compared to FeSt₂

-

The lamellar arrangement facilitates controlled thermal decomposition

-

The number of stearate chains influences the decomposition temperature and kinetics

-

Hydration levels affect the stability and reactivity of the precursor

Synthesis-Structure-Property Relationships

Table 3 summarizes the relationships between synthesis conditions, structural features, and resulting properties:

| Synthesis Parameter | Structural Effect | Property Impact |

|---|---|---|

| Fe²⁺ vs. Fe³⁺ source | Determines nuclearity of iron complexes | Affects decomposition temperature and nanoparticle size |

| Stearate:Iron ratio | Controls degree of coordination saturation | Influences stability and reactivity |

| Hydration conditions | Modifies hydrogen bonding network | Affects lamellar spacing and thermal behavior |

| Synthesis temperature | Impacts crystallinity of the structure | Determines purity and homogeneity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume